molecular formula C10H15NO3S B1415189 N-Tosyl-D-Alaninol CAS No. 786709-32-8

N-Tosyl-D-Alaninol

Cat. No. B1415189
M. Wt: 229.3 g/mol
InChI Key: GMRUIWLGWXFWAI-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Tosyl-D-Alaninol is a pharmaceutical intermediate . It has a molecular weight of 229.3 g/mol . The IUPAC name for this compound is N-[(1R)-2-hydroxy-1-methylethyl]-4-methylbenzenesulfonamide .


Molecular Structure Analysis

The InChI code for N-Tosyl-D-Alaninol is 1S/C10H15NO3S/c1-8-3-5-10(6-4-8)15(13,14)11-9(2)7-12/h3-6,9,11-12H,7H2,1-2H3/t9-/m1/s1 . This code provides a detailed description of the molecule’s structure.


Chemical Reactions Analysis

N-Tosyl-D-Alaninol is used in the synthesis of aziridines . Aziridines are important in various applications such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .

Scientific Research Applications

Biosynthesis and Stereoselective Synthesis

N-Tosyl-D-Alaninol has applications in the biosynthesis of alaninol. Methods such as reductase-catalyzed preparation, lipase-catalyzed hydrolysis, and transesterification are involved in its biosynthesis. Optically active alaninol is widely used in stereoselective organic synthesis, serving as chiral catalysts, in the synthesis of organometallic compounds, and as modifiers of catalysts and reactants (Bei, 2004).

Protein Labeling in Vivo

N-Tosyl-D-Alaninol contributes to ligand-directed tosyl (LDT) chemistry, which enables the site-selective attachment of synthetic molecules to specific proteins in vivo. This method is applicable for chemical labeling in living cells, tissues, mice, and for constructing biosensors in cells without genetic engineering (Tsukiji et al., 2009).

Diastereoselective Addition in Organic Synthesis

The diastereoselective C3-elongation processes of N-tosyl and N-benzyl-N-tosyl L-alaninal, using various allyl reagents under different conditions, highlight the role of N-Tosyl-D-Alaninol in organic synthesis. The impact of N-protecting groups in these reactions is significant (Gryko et al., 1997).

Solvatochromic Properties and Dipole Moments

N-Tosyl-D-Alaninol has been studied for its solvatochromic properties and dipole moments. Its electronic absorption and fluorescence emission spectra in various solvents provide insights into solvent-solute interactions, essential for understanding molecular behavior in different environments (Lalithamba et al., 2014).

Interaction with Membrane Lipids

The study of N-acyl-β-alaninols, homologs of stress-combating N-acylethanolamines, reveals potential applications in formulating drug delivery vehicles. These compounds exhibit specific thermotropic phase behavior and interactions with major membrane lipids like diacylphosphatidylcholine (Sivaramakrishna et al., 2021).

Nitrogen Use Efficiency in Agriculture

In agriculture, alanine aminotransferase, which involves alaninol, is engineered to improve nitrogen use efficiency in crops. Transgenic plants with overexpressed alanine aminotransferase show increased biomass and seed yield under low nitrogen conditions (Good et al., 2007).

Safety And Hazards

The Material Safety Data Sheet (MSDS) for N-Tosyl-D-Alaninol can provide detailed safety and hazard information . It’s important to handle this compound with appropriate safety measures.

Future Directions

N-Tosyl-D-Alaninol, as a pharmaceutical intermediate, has potential for various applications. Its use in the synthesis of aziridines suggests potential for development in areas such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .

properties

IUPAC Name

N-[(2R)-1-hydroxypropan-2-yl]-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c1-8-3-5-10(6-4-8)15(13,14)11-9(2)7-12/h3-6,9,11-12H,7H2,1-2H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMRUIWLGWXFWAI-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@H](C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80653452
Record name N-[(2R)-1-Hydroxypropan-2-yl]-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Tosyl-D-Alaninol

CAS RN

786709-32-8
Record name N-[(1R)-2-Hydroxy-1-methylethyl]-4-methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=786709-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(2R)-1-Hydroxypropan-2-yl]-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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